molecular formula C16H22N2O3 B4822476 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(4-PROPYLPIPERAZINO)METHANONE

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(4-PROPYLPIPERAZINO)METHANONE

Cat. No.: B4822476
M. Wt: 290.36 g/mol
InChI Key: YDYDQYQJRWQKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone is a synthetic organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring fused with a piperazine moiety, which is further substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Piperazine Moiety: The benzodioxin intermediate is then reacted with piperazine under basic conditions to introduce the piperazine ring.

    Substitution with Propyl Group: The final step involves the alkylation of the piperazine nitrogen with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzodioxin ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2,3-Dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone can be compared with other similar compounds:

    2,3-Dihydro-1,4-benzodioxin-6-yl(4-methylpiperazino)methanone: This compound has a methyl group instead of a propyl group, which may affect its pharmacological properties and potency.

    2,3-Dihydro-1,4-benzodioxin-6-yl(4-ethylpiperazino)methanone: The presence of an ethyl group instead of a propyl group can lead to differences in its interaction with biological targets and its overall efficacy.

    2,3-Dihydro-1,4-benzodioxin-6-yl(4-butylpiperazino)methanone: The butyl group substitution may result in variations in the compound’s solubility, stability, and pharmacokinetics.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and therapeutic potential.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-5-17-6-8-18(9-7-17)16(19)13-3-4-14-15(12-13)21-11-10-20-14/h3-4,12H,2,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYDQYQJRWQKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(4-PROPYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(4-PROPYLPIPERAZINO)METHANONE
Reactant of Route 3
Reactant of Route 3
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(4-PROPYLPIPERAZINO)METHANONE
Reactant of Route 4
Reactant of Route 4
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(4-PROPYLPIPERAZINO)METHANONE
Reactant of Route 5
Reactant of Route 5
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(4-PROPYLPIPERAZINO)METHANONE
Reactant of Route 6
Reactant of Route 6
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(4-PROPYLPIPERAZINO)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.